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Compound of Interest

Phosphonothioic acid, O,O-diethyl
Compound Name:

ester
CAS No.: 999-01-9
Cat. No.: B3059414

Get Quote

Executive Summary & Chemical Identity
-Diethyl phosphonothioate (CAS: 999-01-9) is a critical organophosphorus intermediate used in

the synthesis of agrochemicals, flame retardants, and flotation agents.[1][2] Often referred to
as diethyl thiophosphite, it exists in a tautomeric equilibrium that heavily influences its solubility
and reactivity.

IUPAC Name:

-Diethyl phosphonothioate (or
-Diethyl thiophosphonate)[1][3][4]
¢ Molecular Formula:

[5]

¢ Molecular Weight: 154.17 g/mol [5]

e Physical State: Colorless to pale yellow liquid with a characteristic pungent odor.
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o Core Solubility Characteristic: Highly soluble in organic solvents (chlorinated, aromatic, polar
aprotic); hydrolytically unstable in water.

Tautomeric Implications

Understanding the solubility of this compound requires acknowledging its tautomerism. In
neutral organic solvents, the equilibrium overwhelmingly favors the thiono form (

), which dictates its solvation shell.

Solubility Profile & Solvent Compatibility

The following data summarizes the solubility behavior of

-diethyl phosphonothioate across standard solvent classes. Data is synthesized from synthetic
protocols (e.g., Atherton-Todd reactions, Michaelis-Becker alkylations).

Quantitative Solubility Matrix
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Solvent Class

Representative
Solvents

Solubility Rating Mechanistic Notes

Chlorinated

Dichloromethane
(DCM), Chloroform

Primary choice for

extraction and low-

temp reactions. High
Excellent R

miscibility due to

dipole-dipole

interactions.

Aromatic

Toluene, Benzene,

Xylene

Preferred for reflux

conditions.

Excellent -interactions stabilize

the hydrophobic ethyl

groups.

Polar Aprotic

Acetonitrile (MeCN),
THF, DMF

Critical for Reactivity.

Promotes ionization of

the P-H bond in the
Excellent

presence of base,

favoring nucleophilic

substitution.

Alcohols

Ethanol, Methanol

Soluble, but risky.
Potential for
transesterification or
Good o
solvolysis if
acidic/basic catalysts

are present.

Aliphatic

Hexane, Pentane

Miscible, but phase
separation may occur
at low temperatures or
with high
concentrations of

Moderate

impurities.

Aqueous

Water

Incompatible Hydrolysis Risk.
Slowly hydrolyzes to
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diethyl phosphoric

acid and

Critical Insight: The "Ambident" Solvent Effect

As a Senior Application Scientist, | must highlight that solubility is not just about dissolution; it is
about directing reactivity.

e In Non-Polar Solvents (Toluene): The molecule remains largely in the neutral

form, suitable for radical additions.

 In Polar Aprotic Solvents (MeCN/DMF): Upon deprotonation by a base (e.g., DBU or

), the solvent stabilizes the resulting anion

o Hard Solvents favor the "Hard" Oxygen center.
o Soft Solvents favor the "Soft" Sulfur center (S-alkylation).

Mechanistic Visualization

The following diagram illustrates the relationship between solvent choice, tautomeric
equilibrium, and the resulting chemical pathways.
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0O,0-Diethyl phosphonothioate

(EtO)2P(S)H

Dissolution Dissolution & lonization

Non-Polar Solvent Polar Aprotic Solvent
(Toluene, Hexane) (MeCN, DMF) + Base

Radical Mechanism Ambident Anion

(Homolytic P-H cleavage) [(EtO)2POS]-

O-Alkylation

| S-Alkylation |
: | (Hard Electrophile)

(Soft Electrophile)
1

Click to download full resolution via product page

Caption: Solvent influence on the reactivity landscape of O,O-diethyl phosphonothioate. Polar
solvents facilitate anionic pathways, while non-polar solvents preserve the neutral species for
radical chemistry.

Experimental Protocols
Protocol A: Solvent Selection for S-Alkylation (Synthesis
of Phosphorothioates)

Objective: Maximize solubility of the salt form to ensure rapid reaction with alkyl halides.
¢ Selection: Choose Acetonitrile (MeCN) (anhydrous).

o Reasoning: MeCN dissolves both the organic phosphonothioate and the organic base
(e.g., Triethylamine or DBU), while supporting the dissociation of the resulting salt.

¢ Dissolution Step:

o Charge reaction vessel with
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-diethyl phosphonothioate (1.0 equiv).
o Add MeCN (10 mL per gram of substrate).
o Observation: Solution should be clear and colorless.
 Activation:
o Add Base (e.g.,

or DBU).

o Note: If using inorganic bases (

), solubility may decrease; adding a phase transfer catalyst (e.g., TBAI) or switching to
DMF is recommended.

Protocol B: Solubility Determination (Saturation Method)

Objective: Determine precise solubility limits for process scale-up.

Preparation: Add 1.0 g of

-diethyl phosphonothioate to a 20 mL scintillation vial.
« Titration: Add the target solvent in 100
L aliquots under constant agitation (vortexing) at 25°C.

o Endpoint: Record the volume required to reach a clear, single-phase solution.

 Validation: Cool the solution to 0°C for 1 hour. Check for phase separation or oiling out
(common in aliphatic hydrocarbons).

Safety & Handling (Solvation Risks)

e Hydrolysis: In wet solvents (especially ethers or chlorinated solvents not stabilized), the
compound hydrolyzes to release Hydrogen Sulfide (

), a toxic gas. Always use anhydrous solvents.
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o Thermal Stability: Solutions in high-boiling solvents (e.g., Xylene) are stable up to 120°C, but
prolonged heating above 150°C can cause thiono-thiol rearrangement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. alfa-chemistry.com [alfa-chemistry.com]

o 2. diethoxy(sulfanylidene)phosphanium | CAS#:999-01-9 | Chemsrc [chemsrc.com]
e 3. Cas 999-01-9,0,0-diethyl thiophosphonate | lookchem [lookchem.com]

e 4. pinpools.com [pinpools.com]

e 5. CAS Common Chemistry [commonchemistry.cas.org]

 To cite this document: BenchChem. [Technical Guide: Solubility & Solvent Selection for -
Diethyl Phosphonothioate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3059414/docs#technical-guide-solubility-solvent-
selection-for-diethyl-phosphonothioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3059414/docs?utm_src=pdf-body#technical-guide-solubility-solvent-selection-for-diethyl-phosphonothioate
https://pubchem.ncbi.nlm.nih.gov/compound/6328650
https://www.alfa-chemistry.com/cas_999-01-9.htm
https://www.chemsrc.com/en/cas/999-01-9_714167.html
https://commonchemistry.cas.org/detail?cas_rn=999-01-9
https://commonchemistry.cas.org/detail?cas_rn=999-01-9
https://commonchemistry.cas.org/detail?cas_rn=999-01-9
https://www.benchchem.com/product/b3059414?utm_src=pdf-custom-synthesis#bc-rfq
https://www.alfa-chemistry.com/cas_999-01-9.htm
https://www.chemsrc.com/en/cas/999-01-9_714167.html
https://www.lookchem.com/casno999-01-9.html
https://pinpools.com/en/marketplace?group=polymers&page=2629
https://commonchemistry.cas.org/detail?cas_rn=999-01-9
https://www.benchchem.com/product/b3059414/docs#technical-guide-solubility-solvent-selection-for-diethyl-phosphonothioate
https://www.benchchem.com/product/b3059414/docs#technical-guide-solubility-solvent-selection-for-diethyl-phosphonothioate
https://www.benchchem.com/product/b3059414/docs#technical-guide-solubility-solvent-selection-for-diethyl-phosphonothioate
https://www.benchchem.com/product/b3059414/docs#technical-guide-solubility-solvent-selection-for-diethyl-phosphonothioate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3059414?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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